molecular formula C21H22N4OS2 B2914451 1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-98-3

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2914451
CAS No.: 864916-98-3
M. Wt: 410.55
InChI Key: KRQMZPMCJPDXOT-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates a 1,3,4-thiadiazole core linked to a phenylpiperazine moiety, scaffolds frequently associated with diverse biological activities. Researchers can investigate this compound as a potential multi-target agent in oncology. The 1,3,4-thiadiazole scaffold is a recognized privileged structure in anticancer agent development . Similarly, the phenylpiperazine fragment is a common feature in molecules designed to modulate neurological targets, and compounds containing this hybrid structure have been studied as mechanism-based inhibitors of enzymes like fatty acid amide hydrolase (FAAH) . Given these structural properties, this compound is a candidate for in vitro screening against a panel of cancer cell lines, such as HCT-116, HeLa, and MCF-7, to assess anti-proliferative effects . Further studies could explore its potential to inhibit key enzymatic targets involved in cell proliferation and survival, including EGFR, HER-2, and Topoisomerase II (TOP-II) . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity and properties.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-16-7-9-17(10-8-16)20-22-21(28-23-20)27-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQMZPMCJPDXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H22N4OS2C_{21}H_{22}N_{4}OS_{2} and a molecular weight of approximately 410.55 g/mol. Its structure features a piperazine ring, a thiadiazole moiety, and a thioether linkage, which contribute to its biological properties.

Structural Characteristics

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Thiadiazole Moiety A five-membered ring containing two nitrogen atoms and one sulfur atom.
Thioether Linkage A sulfur atom linking the thiadiazole to the ethanone group.

Anticancer Properties

Research indicates that compounds containing thiadiazole and piperazine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study by Alam et al. (2011) evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines, including A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon). Notably, certain compounds demonstrated IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer potential .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of caspases has been observed in related compounds, leading to programmed cell death.
  • Targeting Specific Receptors : The piperazine component may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has also indicated that derivatives of thiadiazoles exhibit antimicrobial properties. For example, studies on similar compounds have shown effectiveness against various bacterial strains .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameAnticancer Activity (IC50)Notable Features
Compound A 8.107 μM (HepG2)Contains a different substituent on the thiadiazole ring.
Compound B 0.04 μM (MCF7)Exhibits higher potency than doxorubicin.
1-(4-Phenylpiperazin-1-yl)-2... TBDUnique piperazine-thiadiazole structure enhances selectivity.

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Moieties

Compound Name Heterocyclic Core Key Substituents Bioactivity (Reported) Reference
Target Compound 1,2,4-Thiadiazole p-Tolyl Not explicitly reported
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Varied aryl groups Antiproliferative (preliminary)
1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone 1,2,4-Triazole 4-Methoxyphenyl Antimicrobial
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone Hybrid triazole-pyridine Pyridin-4-yl, fluorophenyl Antimicrobial

Key Observations :

  • Thiadiazole vs.
  • Triazole-pyridine hybrids (e.g., ) show improved antimicrobial efficacy due to synergistic electronic effects.

Substituent Effects on Aromatic Rings

Table 2: Impact of Aromatic Substituents on Physicochemical Properties

Compound Aryl Substituent Melting Point (°C) Yield (%) LogP (Calculated) Reference
Target Compound p-Tolyl ~3.2*
1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone 4-Methoxyphenyl 94–96 94 2.8
1-(4-Fluorophenyl)-2-((4-methyl-...triazol-3-yl)thio)ethanone 4-Fluorophenyl 195–197 75 3.5

Notes:

  • p-Tolyl (methyl group) increases lipophilicity (higher LogP) compared to polar substituents like methoxy or fluoro.
  • Methoxy groups improve solubility but reduce membrane permeability .

Piperazine/Piperidine Modifications

Table 3: Influence of Amine Moieties on Bioactivity

Compound Amine Group Linked Core Activity (IC50/ MIC) Reference
Target Compound 4-Phenylpiperazine Thiadiazole
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Allylpiperazine Tetrazole MIC: 12.5 µg/mL (vs. S. aureus)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Piperidine Tetrazole Antiproliferative (GI50: 8–20 µM)

Key Findings :

  • Allylpiperazine derivatives exhibit enhanced antimicrobial activity due to increased steric bulk and hydrophobic interactions .
  • Piperidine (saturated ring) may improve metabolic stability over piperazine in antiproliferative contexts .

Q & A

Q. What are the standard synthetic routes for 1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A key intermediate is the thiol-containing thiadiazole ring, which reacts with a piperazine-linked ethanone derivative. For example, sodium monochloroacetate can be used in aqueous medium to functionalize the thiol group, followed by acidification with ethanoic acid to isolate the target compound . Purification often involves crystallization from methanol or propan-2-ol/water mixtures .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Structural confirmation requires a combination of techniques:

  • FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–S bonds at ~500 cm⁻¹).
  • NMR (¹H and ¹³C) to resolve aromatic protons (δ 6.8–7.5 ppm) and piperazine/alkyl chain environments.
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% is typical for research-grade material) .
  • Elemental analysis to validate stoichiometry (C, H, N, S content) .

Q. What are the common physicochemical properties critical for experimental design?

Key properties include:

  • Solubility : Limited in water but soluble in DMSO, DMF, or methanol.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres.
  • Melting point : Typically >150°C (varies with salt forms) .

Q. Which biological assays are initially used to screen its activity?

Primary screens include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentrations.
  • Antimicrobial testing via broth microdilution (MIC values against Gram+/Gram- bacteria).
  • Cytotoxicity using MTT assays on mammalian cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Propan-2-ol enhances solubility of intermediates, reducing side products .
  • Catalysis : Use of triethylamine or DMAP accelerates nucleophilic substitutions.
  • Temperature control : Reflux (80–100°C) for thiol coupling steps minimizes degradation .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves closely eluting impurities .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple labs to confirm IC₅₀/EC₅₀ values.
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives.
  • Molecular docking : Compare binding poses with known active/inactive analogs (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .

Q. What strategies are used to modify the core structure for enhanced selectivity?

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., –NO₂) alters basicity and target affinity .
  • Thiadiazole ring variations : Replacing p-tolyl with fluorophenyl improves lipophilicity and membrane permeability .
  • Linker optimization : Shortening the ethanone spacer reduces conformational flexibility, enhancing binding specificity .

Q. How is computational modeling integrated into SAR studies?

  • Pharmacophore mapping : Identify essential motifs (e.g., thiadiazole sulfur, piperazine nitrogen) using Schrödinger Suite.
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER or GROMACS).
  • ADMET prediction : SwissADME or pkCSM forecasts bioavailability, toxicity, and metabolic pathways .

Q. What analytical challenges arise in quantifying degradation products?

  • LC-MS/MS : Detects trace impurities (e.g., hydrolyzed thiadiazole derivatives) with MRM transitions.
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and pH extremes to profile stability .

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